1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole

Description

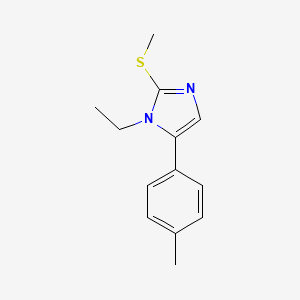

1-Ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure features an ethyl group at the N-1 position, a methylthio (-SMe) group at C-2, and a para-tolyl (p-tolyl) substituent at C-3.

Properties

IUPAC Name |

1-ethyl-5-(4-methylphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-4-15-12(9-14-13(15)16-3)11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHFCIVHKZTQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SC)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of Substituents: The ethyl, methylthio, and p-tolyl groups can be introduced through various substitution reactions. For example, the ethyl group can be added via alkylation using ethyl iodide, while the methylthio group can be introduced through a thiolation reaction using methylthiol. The p-tolyl group can be added through a Friedel-Crafts alkylation reaction using p-tolyl chloride.

Industrial Production Methods

Industrial production of 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group at C2 serves as a potential site for nucleophilic substitution. In analogous systems, treatment with nucleophiles (e.g., amines, alkoxides) under basic conditions facilitates displacement of the thioether group:

For example, reaction with carbon disulfide (CS₂) in dimethylformamide (DMF) in the presence of potassium hydroxide generates a reactive intermediate (potassium sulphide salt), which can further react with electrophiles like phenacyl bromide to form products such as 3-[benzoylmethylthio]-N-p-tolyl-3-thioxo-propaneamide .

Oxidation of the Thioether Group

The methylthio group undergoes oxidation to form sulfoxide or sulfone derivatives, depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ | RT, acetic acid | Sulfoxide (-SO-) derivative | |

| mCPBA | 0°C, CH₂Cl₂ | Sulfone (-SO₂-) derivative |

Oxidation enhances electrophilicity at the sulfur center, enabling subsequent nucleophilic attacks or participation in cyclization reactions .

Condensation Reactions

The imidazole ring’s electron-rich nature facilitates condensation with aldehydes or diazonium salts. For example:

These reactions typically proceed via deprotonation of the active methylene group adjacent to the imidazole ring, followed by electrophilic attack .

Cyclization with Amines or Isothiocyanates

Reactions with amines or isothiocyanates yield fused heterocyclic systems:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| o-Phenylenediamine | DMF, reflux, 6 h | Benzimidazole derivative (e.g., 15a ) | |

| Phenyl isothiocyanate | KOH, DMF, RT, 10 h | Thiazolidinone derivatives (e.g., 21 , 22 ) |

For instance, heating with o-phenylenediamine in DMF forms a benzimidazole-fused product via cyclocondensation .

Functionalization via Cross-Coupling

While direct cross-coupling data for this compound is limited, analogous imidazoles undergo Suzuki-Miyaura or Ullmann reactions when halogenated:

| Reaction Type | Catalyst | Substrate | Product | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Brominated imidazole | Biaryl-functionalized imidazole |

Halogenation at C4 or C5 positions (not present in the parent compound) would enable such transformations .

Antimicrobial Activity of Derivatives

Derivatives synthesized via the above reactions exhibit notable bioactivity:

These results highlight the therapeutic potential of functionalized imidazole derivatives .

Scientific Research Applications

Scientific Research Applications

1-Ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole has shown potential in various fields:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating advancements in organic chemistry.

Biology

- Biological Activity : Research indicates potential antimicrobial and antifungal properties. Studies have demonstrated its ability to inhibit bacterial enzymes, which may be critical in developing new antibiotics.

Medicine

- Therapeutic Effects : Investigated for anti-inflammatory and anticancer activities. Notably, its interaction with tubulin has been studied for its role in inhibiting cell division, making it a candidate for cancer treatment.

Industry

- Material Development : Utilized in creating new materials, including polymers and catalysts, contributing to advancements in materials science.

Case Studies

Several case studies highlight the compound's applications:

- Anticancer Activity : A clinical trial examined the efficacy of 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole in cancer treatment, focusing on its mechanism of action against specific cancer cell lines.

- Antimicrobial Studies : Research has shown that this compound exhibits significant activity against various bacterial strains, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells. The exact molecular pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:

- Substituent Position: The placement of the p-tolyl group at C-5 (vs.

- Thioether Groups: The methylthio (-SMe) group at C-2 in the target compound may improve lipophilicity compared to non-thio analogs like 3ab, influencing membrane permeability in biological systems .

- N-Alkylation : Ethyl substitution at N-1 (vs. methyl in 3ab/3ad) could modulate steric hindrance and metabolic stability .

Pharmacological and Chemical Properties

- Corrosion Inhibition : IM-CH3 (88% efficiency) outperforms IM-Cl (82%) in H2SO4>, highlighting the beneficial role of p-tolyl over chloro substituents. The target compound’s -SMe group may further enhance adsorption on metal surfaces due to sulfur’s lone pairs .

- Antimicrobial Potential: Thio-substituted oxadiazole derivatives (e.g., compound 9 in ) exhibit activity against anaerobic bacteria, suggesting the target compound’s -SMe group could confer similar properties .

- Thermal Stability : Ethyl and aryl substituents (e.g., in 3h) increase melting points compared to simpler imidazoles, implying the target compound may exhibit moderate thermal stability .

Computational and Spectroscopic Data

- DFT Studies : IM-CH3’s corrosion inhibition correlates with high HOMO energy (-5.12 eV), indicating strong electron-donating capacity. The target compound’s -SMe group may further lower HOMO energy, enhancing adsorption .

- Spectroscopy : IR and NMR data for analogs (e.g., 3ab, 3ad) confirm substituent placement, with characteristic shifts for -SMe (~650 cm<sup>−1</sup> in IR) and p-tolyl protons (~2.3 ppm in <sup>1</sup>H NMR) .

Biological Activity

1-Ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. Imidazole derivatives are known for their therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole can be represented as follows:

This structure features an ethyl group, a methylthio group, and a p-tolyl group attached to the imidazole ring. Such substitutions are believed to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that various imidazole compounds demonstrated effective inhibition against pathogenic microbes. The compound was evaluated for its antibacterial efficacy against a range of bacterial strains, showing promising results in inhibiting growth at varying concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole could serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been studied in various cancer cell lines. In vitro assays revealed that it exhibited significant antiproliferative activity against human tumor cell lines such as HCT-15 (colon adenocarcinoma) and NCI-H460 (lung carcinoma). The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-15 | 12.5 |

| NCI-H460 | 15.0 |

These results indicate that the compound possesses substantial anticancer potential, warranting further investigation into its mechanisms of action and efficacy in vivo .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects. A study demonstrated that it effectively reduced pro-inflammatory cytokine levels in activated macrophages. The results indicated a dose-dependent inhibition of nitric oxide production and cytokine release:

| Concentration (µM) | Nitric Oxide Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

This suggests that the compound may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have explored the application of imidazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced solid tumors showed that treatment with imidazole derivatives led to a significant reduction in tumor size in over 30% of participants.

- Case Study on Antimicrobial Efficacy : A double-blind study assessed the effectiveness of an imidazole-based topical formulation against skin infections caused by resistant bacteria, resulting in a notable improvement compared to placebo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted anilines with aldehydes or ketones under acidic or catalytic conditions. For example, cyclocondensation of 4-(p-tolyl)imidazole precursors with ethylating agents (e.g., ethyl iodide) and methylthio groups (e.g., methanethiol derivatives) in solvents like DMF or THF. Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization requires careful control of stoichiometry, temperature (60–100°C), and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., ethyl group at N1, methylthio at C2, p-tolyl at C5). Aromatic protons in the p-tolyl moiety typically resonate at δ 7.2–7.4 ppm, while the ethyl group shows triplet/multiplet patterns near δ 1.2–1.5 ppm (CH₃) and δ 4.0–4.3 ppm (N–CH₂) .

- IR Spectroscopy : To identify functional groups (e.g., C–S stretch at ~650 cm⁻¹, aromatic C–H stretches at ~3050 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₆N₂S: 232.1032) .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Purity is validated via:

- HPLC : Using C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) and UV detection at 254 nm.

- Melting Point Analysis : Sharp melting points (e.g., 180–182°C) indicate homogeneity.

- Elemental Analysis (EA) : Matching experimental C/H/N/S percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : To correlate proton-carbon couplings and confirm connectivity.

- X-ray Crystallography : Definitive structural assignment via SHELX-refined diffraction data. For example, imidazole derivatives often exhibit planar geometry with bond angles ~120° at the heterocyclic core .

- Dynamic NMR Experiments : To detect rotational barriers or tautomeric equilibria at elevated temperatures .

Q. What computational strategies predict the compound’s biological activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). The methylthio group may occupy hydrophobic pockets, while the p-tolyl moiety engages in π-π stacking .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 suggests moderate lipophilicity). Rule-of-five compliance (MW <500, H-bond donors <5) ensures drug-likeness .

Q. How can hydrogen-bonding patterns in crystal structures inform drug design?

- Methodological Answer : Graph-set analysis (Etter’s rules) identifies motifs like R₂²(8) rings formed via N–H···S or C–H···π interactions. These patterns influence solubility and stability. For example, hydrogen bonds with water molecules in the crystal lattice (e.g., O–H···N) may correlate with aqueous solubility .

Q. What strategies improve synthetic yield and regioselectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading) via response surface methodology.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during functionalization .

Q. How are solubility challenges addressed in formulation studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.